PBOX 6
Overview
Description
PBOX 6 is a pyrrolo-1,5-benzoxazepine compound known for its anticancer and antitumor properties. It has shown significant potential in inhibiting breast cancer cell growth in vitro and selectively inducing apoptosis in leukemia cells .
Preparation Methods
PBOX 6 is synthesized through a series of chemical reactions involving pyrrolo-1,5-benzoxazepine as the core structure. The synthetic route typically involves the formation of the pyrrolo-1,5-benzoxazepine ring followed by functionalization to introduce the desired substituents. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .
Chemical Reactions Analysis
PBOX 6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: this compound can undergo substitution reactions where specific substituents on the molecule are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .
Scientific Research Applications
PBOX 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of pyrrolo-1,5-benzoxazepine derivatives.
Biology: Investigated for its role in inducing apoptosis in various cancer cell lines, including leukemia and breast cancer cells.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional chemotherapy.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mechanism of Action
PBOX 6 exerts its effects primarily through the activation of the c-Jun NH2 terminal kinase signaling pathway. This activation leads to the phosphorylation and inactivation of anti-apoptotic proteins Bcl-2 and Bcl-XL, resulting in the induction of apoptosis in cancer cells. Additionally, this compound acts as a microtubule-depolymerizing agent, disrupting the microtubule network and further promoting cell death .
Comparison with Similar Compounds
PBOX 6 is part of a class of pyrrolo-1,5-benzoxazepine compounds, which include other members such as PBOX 15. These compounds share similar structural features and mechanisms of action but may differ in their potency and selectivity against various cancer cell lines. This compound is unique in its ability to induce apoptosis in cancer cells resistant to conventional chemotherapy, making it a valuable compound for further research and development .
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Properties
IUPAC Name |
(6-naphthalen-1-ylpyrrolo[2,1-d][1,5]benzoxazepin-7-yl) N,N-dimethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-26(2)25(28)30-24-21-14-8-16-27(21)20-13-5-6-15-22(20)29-23(24)19-12-7-10-17-9-3-4-11-18(17)19/h3-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIZAFVNIXAZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290814-68-5 | |
Record name | PBOX-6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290814685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PBOX-6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN93MQ497D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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